4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-30-21-10-6-5-9-19(21)20-15-32-24(26-20)22-23(25)29(28-27-22)16-11-13-18(14-12-16)31-17-7-3-2-4-8-17/h2-15H,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZFRBAQBAHOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs. They are known to act as antioxidants, analgesics, anti-inflammatory agents, and neuroprotective agents.
Triazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties.
Biological Activity
The compound 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring linked to a thiazole and phenoxyphenyl moiety. The molecular formula is , with a molecular weight of approximately 396.48 g/mol. The presence of these heterocyclic rings contributes to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of triazole derivatives, including compounds similar to the one in focus. Research indicates that certain triazoles can modulate voltage-gated sodium channels (VGSCs) and GABA_A receptors, leading to anticonvulsant effects. For instance, derivatives with similar structural features have shown significant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models at doses ranging from 30 to 100 mg/kg .
Anticancer Potential
The thiazole moiety in the compound is known for its anticancer properties. Several studies have reported that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated inhibition of cell proliferation and induction of apoptosis in breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes related to cancer cell growth .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some studies report minimum inhibitory concentrations (MICs) in the low microgram range, indicating strong antibacterial properties .
Study 1: Anticonvulsant Testing
In a study examining various triazole derivatives, researchers synthesized several compounds similar to the target compound and tested their anticonvulsant activity using MES and PTZ models. The most active compounds showed protective indices above 25, indicating promising potential for further development as anticonvulsants .
Study 2: Anticancer Efficacy
A series of thiazole-based compounds were tested against human cancer cell lines, revealing that modifications in the phenyl and triazole substituents significantly influenced their cytotoxicity. One derivative exhibited an IC50 value of 12 µM against breast cancer cells, showcasing the importance of structural optimization in enhancing anticancer activity .
Research Findings Summary Table
| Activity Type | Model/Test | Active Compounds | Observations |
|---|---|---|---|
| Anticonvulsant | MES/PTZ | Triazole derivatives | ED50 values between 30-100 mg/kg |
| Anticancer | Cell lines | Thiazole-containing compounds | IC50 values as low as 12 µM |
| Antimicrobial | Bacterial strains | Triazole derivatives | MIC values between 3.12 - 12.5 µg/mL |
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of thiazole and triazole exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study conducted on similar thiazole derivatives demonstrated promising results against common pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various synthesized compounds related to this class:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 12 µg/mL |
| 4b | S. aureus | 10 µg/mL |
| 4c | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole and triazole structures enhances the antimicrobial efficacy of the compounds, making them suitable candidates for further development as antimicrobial agents .
Anticancer Applications
The potential anticancer activity of this compound has also been investigated. Thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Case Study: Anticancer Activity
In a comparative study involving similar compounds, several derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes their IC₅₀ values:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5d | MCF-7 | 8.5 |
| 5e | HeLa | 7.0 |
| 5f | A549 | 9.3 |
These findings indicate that compounds with similar structural features can effectively target cancer cells, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with several derivatives in the evidence, particularly in the triazole-thiazole linkage and substituent patterns. Below is a comparative analysis:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Substituent Effects: The target compound’s 4-phenoxyphenyl group provides steric bulk and lipophilicity, contrasting with the electron-withdrawing nitro group in or the simpler p-tolyl group in .
- Amine Position : The triazol-5-amine is a common feature in , critical for hydrogen bonding in biological interactions.
- Thiazole Modifications : Unlike the benzo[d]thiazole in , the target compound’s thiazole is substituted with a methoxyphenyl group, which may enhance solubility and metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine?
- Answer : The compound’s synthesis typically involves multi-step reactions, such as:
- Step 1 : Cyclocondensation of 2-methoxyphenylthioamide with α-haloketones to form the thiazole ring .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using 4-phenoxyphenyl azide and a propargylamine derivative .
- Microwave-assisted synthesis (e.g., 80–120°C, 20–60 minutes) can enhance yield and reduce reaction time compared to conventional heating .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or dynamic exchange processes. Strategies include:
- Variable-temperature NMR to observe tautomeric equilibria (e.g., triazole ring proton shifts at different temperatures) .
- X-ray crystallography to unambiguously determine the solid-state structure and compare with computational models (DFT-optimized geometries) .
- Mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity and binding interactions?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole nitrogen (HOMO: −6.2 eV) may act as a nucleophile .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. The triazole and phenoxyphenyl moieties show high affinity for hydrophobic binding pockets (binding energy: −9.5 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. How can researchers optimize the compound’s bioactivity while minimizing off-target effects?
- Answer :
- SAR studies : Modify substituents on the phenoxyphenyl or thiazole groups. For example:
- Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but may increase cytotoxicity .
- Methoxy group position : 2-methoxy (vs. 4-methoxy) improves metabolic stability in liver microsomes (t: 45 minutes vs. 15 minutes) .
- In vitro assays : Use HEK293 cells to assess cytotoxicity (IC > 50 µM desired) alongside target inhibition (e.g., kinase IC < 1 µM) .
Q. What experimental designs are critical for evaluating catalytic applications of this compound?
- Answer :
- Catalyst screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0) complexes. The thiazole nitrogen may coordinate Pd, with yields monitored via GC-MS .
- Kinetic studies : Perform time-resolved UV-Vis spectroscopy to measure reaction rates (k) under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) .
- Control experiments : Exclude radical pathways using TEMPO (radical scavenger) and compare yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
